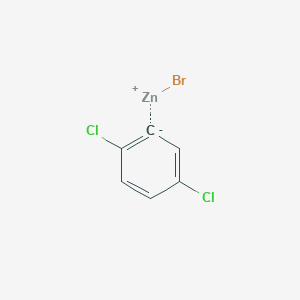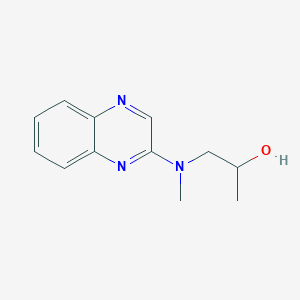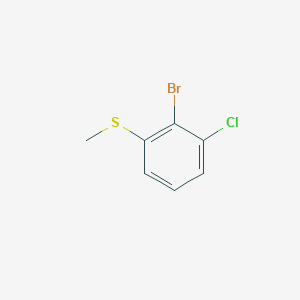![molecular formula C7H10O2 B14893618 7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
7-Oxabicyclo[4.2.0]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.2.0]octan-8-one is a bicyclic organic compound with the molecular formula C7H10O2. It is characterized by a unique structure that includes an oxabicyclo ring system, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.2.0]octan-8-one can be achieved through various methods. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of efficient catalytic systems and tandem reactions suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[4.2.0]octan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while reduction can yield simpler bicyclic compounds.
Scientific Research Applications
7-Oxabicyclo[4.2.0]octan-8-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 7-Oxabicyclo[4.2.0]octan-8-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit β-tubulin, a protein involved in cell division, thereby exhibiting anticancer properties . The compound’s structure allows it to fit into specific binding sites, leading to its biological activity.
Comparison with Similar Compounds
7-Azabicyclo[4.2.0]octan-8-one: This compound shares a similar bicyclic structure but includes a nitrogen atom, leading to different chemical properties and applications.
8-Oxabicyclo[3.2.1]octane: Another related compound with a different ring system, used in various synthetic applications.
Uniqueness: 7-Oxabicyclo[4.2.0]octan-8-one is unique due to its oxabicyclo ring system, which imparts distinct reactivity and stability. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
IUPAC Name |
7-oxabicyclo[4.2.0]octan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWOPJYLAMIZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
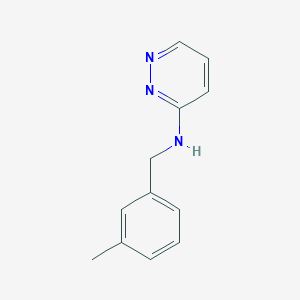

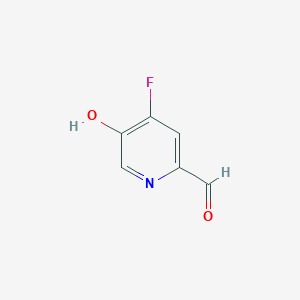
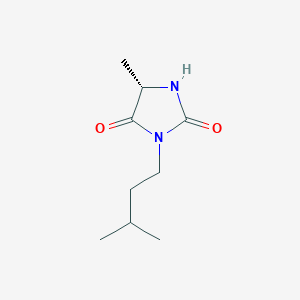
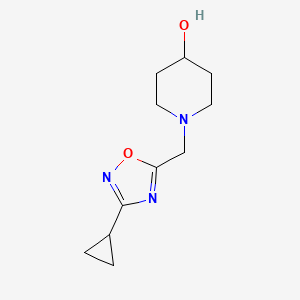
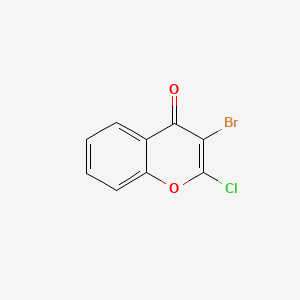
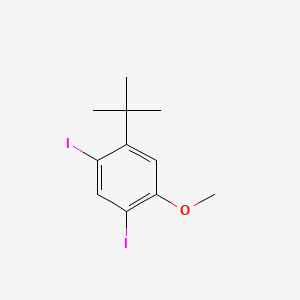
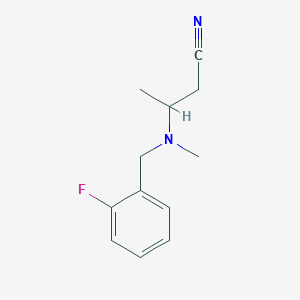
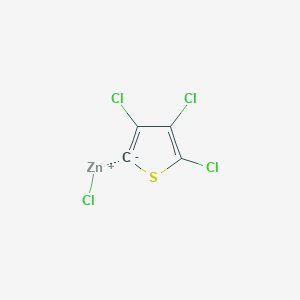
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
